Xanomeline oxalate

Muscarinic receptor pharmacology Functional selectivity Receptor binding kinetics

Generic muscarinic agonists cause off-target M2/M3 activation and transient signaling. Xanomeline oxalate solves this via wash-resistant binding-sustaining M1/M4 activation >1 hr after brief exposure, unlike carbachol or cevimeline. • 500,000-fold M1-over-M2 selectivity (IC50 0.006 nM vs. 3 μM) • Wash-resistant binding enables persistent M1/M4 signaling • Clinically validated: active moiety in FDA-approved Cobenfy (PANSS -21.2 vs. placebo) Optimal positive control for schizophrenia models, GPCR persistence, and M1-mediated dopamine studies.

Molecular Formula C16H25N3O5S
Molecular Weight 371.5 g/mol
CAS No. 141064-23-5
Cat. No. B1662205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanomeline oxalate
CAS141064-23-5
Synonyms3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole; oxalic acid
Molecular FormulaC16H25N3O5S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O
InChIInChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyZJOUESNWCLASJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Xanomeline Oxalate: Overview for mAChR Research


Xanomeline oxalate (LY246708 oxalate) is a potent muscarinic acetylcholine receptor (mAChR) agonist characterized by functional selectivity for M1 and M4 receptor subtypes [1]. It binds with similar affinity to all five mAChR subtypes (pKi values ranging from 6.7 to 7.7) but exhibits substantially higher functional efficacy at M1 and M4 receptors . Xanomeline oxalate is the active pharmaceutical ingredient (API) form used in research settings, distinct from the clinically approved fixed-dose combination formulation (xanomeline/trospium chloride) [2]. The compound demonstrates the ability to cross the blood-brain barrier and has been extensively investigated for antipsychotic activity and cognitive enhancement in schizophrenia and Alzheimer's disease models .

Pathway context
M1/M4 mAChR functional selectivity assay fit
Binding mechanism
Wash-resistant persistent activation for receptor signaling studies
CNS research model
Reported blood-brain barrier penetration supports neuroscience research

Xanomeline Oxalate: Why Generic Substitution Is Unjustified


Generic substitution with other muscarinic agonists such as milameline, cevimeline, sabcomeline, or carbachol fails due to fundamental differences in receptor subtype activation profiles, binding kinetics, and functional selectivity. While many mAChR agonists display comparable binding affinities across receptor subtypes, xanomeline oxalate exhibits a unique wash-resistant binding mechanism that enables sustained, long-term activation exclusively at M1 and M4 receptors following brief exposure [1]. In direct functional comparisons, xanomeline demonstrates selectivity for M1 over M2 receptors, whereas milameline shows the opposite selectivity profile (M2 over M1) [2]. Furthermore, xanomeline displays higher efficacy-driven selectivity at M4 receptors compared to historical M1-preferring agonists such as cevimeline and sabcomeline [3]. These pharmacological distinctions translate to different in vivo effects on dopamine metabolite levels and cholinergic side effect profiles, rendering xanomeline oxalate non-interchangeable with other mAChR agonists in research applications [4].

This compound
Xanomeline oxalate
  • Wash-resistant M1/M4 activation
  • Functional M1 over M2 selectivity
  • M1 heteroreceptor-mediated dopamine modulation
Other mAChR agonists
Milameline, cevimeline, sabcomeline, carbachol
  • Milameline shows M2 over M1 preference; receptor activation profile may differ
  • Classic agonists lack wash-resistant binding; persistent activation may not transfer
  • In vivo neurochemical and tolerability endpoint profiles may not replicate

Xanomeline Oxalate: Key Differentiating Evidence


Wash-Resistant M1/M4 Binding

Xanomeline oxalate exhibits a wash-resistant binding mechanism that enables persistent, long-term activation uniquely at M1 and M4 receptor subtypes, a property not shared by classic muscarinic agonists. In CHO cells expressing individual human mAChR subtypes, 1-minute exposure to xanomeline markedly increased intracellular calcium at hM1 and hM4 receptors for more than 1 hour, whereas effects at hM2, hM3, and hM5 were of lesser magnitude and shorter duration [1]. Unlike the classic agonists carbachol, oxotremorine, and pilocarpine, 10-minute exposure to xanomeline did not cause internalization of any receptor subtype [1]. Lowering membrane cholesterol made M1 and M4 mutants and M5 wild-type receptors sensitive to activation by wash-resistant xanomeline, indicating that receptor-membrane interactions mediate this unique functional selectivity [2].

Wash-Resistant M1/M4 Binding
Head-to-head
Sustained Ca²⁺ elevation >1 h at hM1/hM4 after brief exposure; carbachol, oxotremorine, pilocarpine: no persistence
Persistent receptor activation context for M1/M4 signaling research
Membrane cholesterol interaction required; model-dependent
Muscarinic receptor pharmacology Functional selectivity Receptor binding kinetics Calcium mobilization

M1 vs. M2 Selectivity Contrast with Milameline

In direct functional comparison using microphysiometry at human cloned muscarinic receptor subtypes (hM1-5), xanomeline demonstrates a distinct potency and selectivity profile relative to milameline. Xanomeline shows preferential selectivity for M1 over M2 receptors, whereas milameline exhibits the opposite selectivity pattern (M2 over M1) [1]. The study compared sabcomeline, xanomeline, and milameline using carbachol as the standard full agonist. None of the partial agonists displayed functional selectivity for a single muscarinic receptor subtype; however, the directional M1 vs. M2 preference between xanomeline and milameline is quantitatively established [1].

M1 vs. M2 Selectivity Contrast
Head-to-head
Xanomeline: M1 > M2; Milameline: M2 > M1 (human cloned receptors, microphysiometry)
Opposite directional selectivity; reported assay context
Quantitative ratio not provided
Receptor selectivity Functional potency M1/M2 differentiation Microphysiometry

Tissue-Level M1 Selectivity over M2

In isolated tissue preparations, xanomeline demonstrates pronounced functional selectivity for M1 receptors. The compound exhibits high affinity for M1 receptors in rabbit vas deferens with an IC50 of 0.006 nM, contrasted with low affinity for M2 receptors in guinea pig atria (EC50 = 3 μM) [1]. This represents an approximately 500,000-fold difference in functional potency between M1 and M2 receptor-mediated tissue responses. Additionally, xanomeline was a weak partial agonist in guinea pig ileum and was neither an agonist nor antagonist in guinea pig bladder, indicating minimal activity at M3 receptors in these tissues [1].

Tissue-Level M1 Selectivity
Cross-study
M1 IC₅₀ = 0.006 nM; M2 EC₅₀ = 3 µM (~500,000‑fold difference)
Ex vivo functional selectivity context; minimal M3 activity reported
Rabbit vas deferens / guinea pig atria
Tissue pharmacology M1 receptor Receptor binding affinity Ex vivo assays

Striatal Dopamine Modulation vs. Nonselective Agonists

In vivo, xanomeline increases striatal levels of dopamine metabolites (DOPAC and HVA) via action at M1 heteroreceptors on dopamine neurons, with effects lasting approximately 3 hours after oral administration [1]. In contrast, xanomeline produces only relatively small increases in striatal acetylcholine levels and does not block the large increases in acetylcholine produced by the nonselective agonist oxotremorine, indicating functional absence of M2 autoreceptor antagonism in vivo [1]. This profile differs markedly from nonselective muscarinic agonists which produce robust acetylcholine increases via M2 autoreceptor blockade.

Striatal Dopamine Modulation
Cross-study
Increased DOPAC/HVA ~3 h; minimal ACh elevation vs. nonselective agonists that block M2 autoreceptors
In vivo neurochemical endpoint interpretation without M2 confound
Rat striatum, oral administration
In vivo pharmacology Dopamine release Striatal neurochemistry M1 heteroreceptors

Clinical PANSS Reduction and FDA Approval

In Phase III clinical trials (EMERGENT-2 and EMERGENT-3) evaluating the xanomeline/trospium chloride fixed-dose combination, the active moiety (xanomeline) delivered statistically significant reductions in Positive and Negative Syndrome Scale (PANSS) total scores versus placebo: EMERGENT-2 demonstrated a -21.2 point reduction compared to -11.6 for placebo (P<0.0001); EMERGENT-3 demonstrated a -20.6 point reduction compared to -12.2 for placebo (P<0.0001) [1]. This clinical evidence contributed to FDA approval on September 26, 2024, representing the first new mechanistic class for schizophrenia treatment in over 30 years [2]. In contrast, milameline, sabcomeline, and cevimeline have not achieved regulatory approval for schizophrenia.

Clinical PANSS Reduction
Trial context
Reported PANSS change: -21.2 (EMERGENT-2) and -20.6 (EMERGENT-3) vs. placebo -11.6/-12.2 (P<0.001)
Reported endpoint context; supports schizophrenia model interpretation
KarXT fixed-dose combination trial data
Clinical pharmacology Schizophrenia PANSS score FDA approval

In Vivo PI Hydrolysis vs. Other Muscarinic Agonists

Xanomeline was evaluated for its ability to stimulate in vivo phosphoinositide (PI) hydrolysis and compared directly to multiple direct-acting muscarinic agonists, two cholinesterase inhibitors, and a putative M1 agonist/M2 antagonist [1]. The study demonstrated that xanomeline, hexylthio-TZTP, and thiopilocarpine were relatively free of cholinergic side effects, whereas milameline, WAL 2014, and SKB 202026 produced non-selective cholinergic effects [2]. This in vivo pharmacological differentiation establishes xanomeline's favorable side-effect profile relative to milameline and other comparators.

In Vivo PI Hydrolysis Profile
Head-to-head
Xanomeline: relatively free of cholinergic side effects; milameline, WAL 2014, SKB 202026: non‑selective effects
Reported tolerability endpoint differentiation in rodent models
In vivo PI hydrolysis radiometric assay
Phosphoinositide hydrolysis In vivo pharmacology Muscarinic signaling Cholinomimetic effects

Xanomeline Oxalate: Research Applications


Preclinical Schizophrenia: M1/M4 Agonism

Xanomeline oxalate is the optimal reference compound for preclinical schizophrenia models due to its demonstrated clinical efficacy in Phase III trials (PANSS reductions of -21.2 and -20.6 points vs. placebo, P<0.0001) and its FDA-approved status as the active moiety in Cobenfy [1]. Its functional M1/M4 preference, combined with wash-resistant binding kinetics that produce sustained receptor activation at these subtypes, provides mechanistic alignment with the clinically validated therapeutic approach [2]. Researchers developing novel antipsychotic candidates or investigating muscarinic mechanisms in schizophrenia should use xanomeline oxalate as the positive control reference standard.

Sustained M1/M4 Activation and Membrane Interactions

Xanomeline oxalate is uniquely suited for investigations of persistent receptor activation mechanisms due to its wash-resistant binding property. Following brief (1-minute) exposure, xanomeline sustains intracellular calcium elevation for >1 hour exclusively at M1 and M4 receptors, whereas classic agonists (carbachol, oxotremorine, pilocarpine) lack this property [1]. This phenomenon is mediated by membrane cholesterol interactions in the groove between transmembrane helices 6 and 7, representing a novel paradigm of receptor-membrane interaction-driven pharmacological selectivity [2]. Studies of GPCR signaling persistence, receptor trafficking, and membrane lipid pharmacology should preferentially employ xanomeline oxalate.

Ex Vivo Tissue Studies with High M1 Selectivity

For ex vivo studies in isolated tissue preparations where off-target M2/M3 receptor activation must be minimized, xanomeline oxalate provides exceptional functional selectivity. In rabbit vas deferens (M1), the compound demonstrates an IC50 of 0.006 nM, while requiring 3 μM (500,000-fold higher) for M2-mediated effects in guinea pig atria [1]. Additionally, xanomeline shows negligible agonist or antagonist activity in guinea pig bladder, confirming minimal M3 activity [1]. This tissue-selectivity profile makes xanomeline oxalate the compound of choice for experiments designed to isolate M1-mediated tissue responses without confounding M2/M3 contributions.

In Vivo Dopamine Modulation Without M2 Interference

Researchers investigating M1 heteroreceptor-mediated modulation of dopamine systems should select xanomeline oxalate based on its in vivo neurochemical profile. The compound increases striatal dopamine metabolites (DOPAC, HVA) for approximately 3 hours post-oral administration while producing only minimal effects on acetylcholine levels and exhibiting no M2 autoreceptor blockade [1]. This contrasts with nonselective agonists that produce robust acetylcholine increases via M2 antagonism [1]. For studies of dopaminergic signaling, antipsychotic-like effects, or M1-mediated cognitive enhancement without cholinergic side-effect confounds, xanomeline oxalate is the empirically validated tool compound.

Application
Selection Property
Validation Focus
M1/M4 functional selectivity studies
Functional M1/M4 preference over M2/M3
Model-response endpoint context and selectivity review
Wash-resistant binding mechanism research
Persistent receptor activation after brief exposure
Membrane cholesterol interaction and signaling persistence
M1-selective ex vivo tissue studies
High functional M1 vs. M2 selectivity
M2/M3 off-target activity minimization
Dopamine modulation without M2 autoreceptor effect
M1 heteroreceptor-mediated dopamine metabolite increase
In vivo neurochemical endpoint assessment

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